molecular formula C11H9N3 B5917941 [(benzylamino)methylene]malononitrile

[(benzylamino)methylene]malononitrile

Cat. No. B5917941
M. Wt: 183.21 g/mol
InChI Key: UVAOTWTZTGQRNU-UHFFFAOYSA-N
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Description

[(Benzylamino)methylene]malononitrile, also known as BAMM, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. BAMM is a versatile compound that can be synthesized through a simple and cost-effective process, making it an attractive option for researchers looking for a reliable and efficient chemical agent.

Scientific Research Applications

Catalysis and Reaction Mechanism Studies

[(benzylamino)methylene]malononitrile and similar compounds have been used in research focusing on catalysis and reaction mechanisms. For instance, a study by Inokuma, Hoashi, and Takemoto (2006) described the use of malononitrile in thiourea-catalyzed asymmetric Michael addition reactions, highlighting its role in synthesizing Michael adducts with high enantioselectivity (Inokuma, Hoashi, & Takemoto, 2006).

Heterocyclic Chemistry

Research by Sato, Kanazawa, Akutsu, and Saito (1989) explored the reaction of benzopentathiepin with active methylene compounds like malononitrile, leading to the production of various heterocyclic compounds such as dithiins and dithioles (Sato, Kanazawa, Akutsu, & Saito, 1989).

Synthetic Chemistry

Gewald, Schäfer, and Bellmann (1982) investigated the reaction of methylene active nitriles and cyanamide with acylated enamines, demonstrating the synthesis of various pyridin-2-ones and pyrimidin-2-ones, indicating the broad applicability of malononitrile in synthetic chemistry (Gewald, Schäfer, & Bellmann, 1982).

Material Science and Dye Synthesis

In material science, malononitrile is utilized in the synthesis of dyes and polymers. For example, a study by Lams et al. (2014) described the use of malononitrile in the synthesis of disperse dyes for application on polyester and nylon fabrics, highlighting its utility in creating deeper colors and shades with improved fastness (Lams et al., 2014).

Biochemical Research

Malononitrile derivatives also find application in biochemical research. A study by Dhivare and Rajput (2015) explored the role of malononitrile in the development of Knoevenagel condensation in organic synthesis and its potential impact on microbial and biological systems (Dhivare & Rajput, 2015).

properties

IUPAC Name

2-[(benzylamino)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10/h1-5,9,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAOTWTZTGQRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

{[Benzylamino]methylene}methane-1,1-dicarbonitrile was synthesized in the same manner using (ethoxymethylene)methane-1,1-dicarbonitrile and benzylamine. The NMR data for this compound are shown below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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